REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=1)([O-])=O.Cl[Sn]Cl>C(O)C>[S:10]1[C:6]2[CH:5]=[C:4]([NH2:1])[CH:13]=[CH:12][C:7]=2[N:8]=[C:9]1[NH2:11]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(N=C(S2)N)C=C1
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Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
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Type
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CUSTOM
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Details
|
partitioned between 100 mL CH2Cl2 and 50 mL 1.0 N NaOH
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with 2×100 mL of CH2Cl2
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WASH
|
Details
|
This was washed with a 1:1 mixture of Et2O and hexanes
|
Name
|
|
Type
|
|
Smiles
|
S1C(=NC2=C1C=C(C=C2)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |